5-amino-2-methyl-4-fluoro-N-methoxybenzamide
Overview
Description
5-amino-2-methyl-4-fluoro-N-methoxybenzamide (AMFNM) is a synthetic compound that has a wide range of applications in scientific research. It is used in various fields such as biochemistry, pharmacology, and biotechnology. AMFNM has been found to have several unique properties that make it an attractive compound for scientific research.
Mechanism of Action
The mechanism of action of 5-amino-2-methyl-4-fluoro-N-methoxybenzamide is not fully understood. However, it is believed to interact with enzymes and other proteins to inhibit their activity. It has also been shown to interact with small molecules, peptides, and DNA, which can affect their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been shown to inhibit the activity of enzymes and other proteins. It has also been shown to interact with small molecules, peptides, and DNA, which can affect their structure and function.
Advantages and Limitations for Lab Experiments
The advantages of using 5-amino-2-methyl-4-fluoro-N-methoxybenzamide in lab experiments include its low cost, ease of synthesis, and wide range of applications. However, there are some limitations to using this compound in lab experiments. For example, it is not soluble in water and can be difficult to handle in aqueous solution. Additionally, this compound is not biodegradable, which may make it unsuitable for some types of experiments.
Future Directions
The potential future directions of 5-amino-2-methyl-4-fluoro-N-methoxybenzamide research include further exploration of its biochemical and physiological effects, as well as its potential applications in drug delivery and enzyme inhibition. Additionally, further research is needed to explore the structure and function of proteins, nucleic acids, and other biological molecules that interact with this compound. Finally, further research is needed to explore the potential of this compound for use in drug development and other medical applications.
Scientific Research Applications
5-amino-2-methyl-4-fluoro-N-methoxybenzamide has a variety of applications in scientific research. It has been used in studies of enzyme inhibition, protein folding, and drug delivery. It has also been used in studies of the structure and function of proteins, nucleic acids, and other biological molecules. This compound has been used to study the interaction between proteins and other molecules, such as small molecules, peptides, and DNA. It has also been used to study the structure and function of enzymes, receptors, and other proteins.
properties
IUPAC Name |
5-amino-4-fluoro-N-methoxy-2-methylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O2/c1-5-3-7(10)8(11)4-6(5)9(13)12-14-2/h3-4H,11H2,1-2H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPZVUZITMXTFEL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)NOC)N)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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